6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a unique combination of functional groups, including a hydroxypropynyl group and a pyrido-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one typically involves the following steps:
Formation of the Pyrido-Oxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxypropynyl Group: This step involves the addition of a hydroxypropynyl group to the pyrido-oxazinone core, which can be accomplished using reagents such as propargyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, while the pyrido-oxazinone core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrobenzo[1,4]oxazin-2-ones: These compounds share the oxazinone core but lack the hydroxypropynyl group.
Dihydroquinoxalinones: These compounds have a similar heterocyclic structure but differ in the functional groups attached.
Uniqueness
6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of both the hydroxypropynyl group and the pyrido-oxazinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-hydroxyprop-1-ynyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-5-1-2-7-3-4-8-10(11-7)15-6-9(14)12-8/h3-4,13H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHVWSKVTSDZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169887 | |
Record name | 6-(3-Hydroxy-1-propyn-1-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-41-5 | |
Record name | 6-(3-Hydroxy-1-propyn-1-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Hydroxy-1-propyn-1-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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